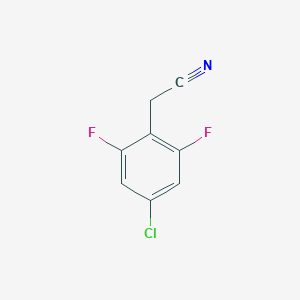

2-(4-Chloro-2,6-difluorophenyl)acetonitrile

説明

“2-(4-Chloro-2,6-difluorophenyl)acetonitrile” is a chemical compound with the CAS Number: 537033-53-7 . Its molecular weight is 187.58 and its IUPAC name is (4-chloro-2,6-difluorophenyl)acetonitrile . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “2-(4-Chloro-2,6-difluorophenyl)acetonitrile” is 1S/C8H4ClF2N/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“2-(4-Chloro-2,6-difluorophenyl)acetonitrile” is a solid at room temperature . It should be stored in a dry environment at 2-8°C .

科学的研究の応用

Platinum Coordination Complexes

Researchers have synthesized platinum(II) complexes involving ligands related to 2-(4-Chloro-2,6-difluorophenyl)acetonitrile, demonstrating its utility in developing coordination compounds. These complexes are studied for their structural properties and potential applications in catalysis and material science (Wang Yiwen et al., 2019).

Environmental Monitoring

A study on the sequestration and metabolism of halogenated phenols by aquatic plants used derivatives of 2-(4-Chloro-2,6-difluorophenyl)acetonitrile. This research aids in understanding the fate of contaminants in aquatic environments and explores the use of plants in bioremediation strategies (J. Tront & F. Saunders, 2007).

Synthetic Chemistry

The compound's derivatives have been investigated for their role in synthesizing new chemical entities. One study focused on the preparation and characterization of cyanoximes, highlighting the compound's potential as a precursor in organic synthesis and its relevance in developing inhibitors for certain enzymes (Seth Adu Amankrah et al., 2021).

Electrochemical Studies

Electrochemical oxidation of chloroaniline derivatives in acetonitrile solution has been studied, with implications for understanding the electrochemical behavior of chlorinated organic compounds and their potential applications in synthetic electrochemistry (M. Kádár et al., 2001).

Reactions and Mechanisms

The chemoselectivity of reactions involving haloacetonitriles and hydrogen phosphonates was examined, demonstrating the effect of the halogen atom on reaction outcomes. This research provides insights into the reactivity of compounds similar to 2-(4-Chloro-2,6-difluorophenyl)acetonitrile and their utility in synthetic chemistry (Y. Rassukana et al., 2014).

Safety And Hazards

The compound is classified as dangerous, with hazard statements including H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician (P301+P310) .

特性

IUPAC Name |

2-(4-chloro-2,6-difluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF2N/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQBMSUBGQQICQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CC#N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378562 | |

| Record name | 2-(4-chloro-2,6-difluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chloro-2,6-difluorophenyl)acetonitrile | |

CAS RN |

537033-53-7 | |

| Record name | 2-(4-chloro-2,6-difluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1)](/img/structure/B130397.png)